Synthetic Advantage: Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
In a direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura reactions, bromo and chloro derivatives demonstrated superior performance compared to iodo derivatives. This was due to a significantly reduced propensity for an unwanted dehalogenation side reaction, which is a major source of yield loss and purification challenges [1].
| Evidence Dimension | Propensity for dehalogenation side reaction in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Bromo- and chloro-substituted derivatives (class-level) are superior to iodo-substituted derivatives. |
| Comparator Or Baseline | Iodo-substituted derivatives |
| Quantified Difference | Reduced propensity for dehalogenation, leading to higher yields of the desired coupled product (exact yield difference not quantified in the abstract, but the qualitative advantage is explicitly stated). |
| Conditions | Suzuki-Miyaura cross-coupling with aryl and styryl boronic acids/esters. |
Why This Matters
For procurement, this translates to a building block that enables more efficient and higher-yielding library synthesis, reducing the cost and time associated with reaction optimization and purification.
- [1] Jedinák, L., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2017, 82(1), 157-169. View Source
